Propyl(2,2,2-trifluoroethyl)amine
Overview
Description
Propyl(2,2,2-trifluoroethyl)amine: is an organic compound characterized by the presence of a propyl group attached to a 2,2,2-trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Trifluoroethylation of Anilines: One method involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Amidation of Non-Activated Esters: Another approach involves the amidation of non-activated esters using a co-catalytic system involving 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,2,4-triazole.
Industrial Production Methods: Industrial production methods for propyl(2,2,2-trifluoroethyl)amine are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Propyl(2,2,2-trifluoroethyl)amine can undergo substitution reactions, particularly N-trifluoroethylation, where the trifluoromethyl group is introduced into the molecule.
Amidation Reactions: The compound can participate in amidation reactions with non-activated esters, facilitated by specific organocatalysts.
Common Reagents and Conditions:
Iron(III) Porphyrin Catalyst: Used in N-trifluoroethylation reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene and 1,2,4-Triazole: Used in amidation reactions.
Major Products:
N-Trifluoroethylated Anilines: Formed from the N-trifluoroethylation of anilines.
Scientific Research Applications
Chemistry:
Synthesis of Fluorinated Compounds: Propyl(2,2,2-trifluoroethyl)amine is used in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine:
Drug Development: The trifluoromethyl group in this compound can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of propyl(2,2,2-trifluoroethyl)amine is not extensively studied. the presence of the trifluoromethyl group can influence the compound’s interaction with biological targets, potentially enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the propyl group.
2-Amino-1,1,1-trifluoroethane: Another related compound with similar chemical properties.
Uniqueness: Propyl(2,2,2-trifluoroethyl)amine is unique due to the presence of both a propyl group and a trifluoromethyl group, which can impart distinct chemical and physical properties compared to its simpler analogs .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-9-4-5(6,7)8/h9H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNPCLRJWKSHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509886 | |
Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71113-54-7 | |
Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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